molecular formula C7H16N2O B1365328 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol CAS No. 39849-47-3

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No. B1365328
CAS RN: 39849-47-3
M. Wt: 144.21 g/mol
InChI Key: DEORKGOOAYZFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Amino-3-(pyrrolidin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 39849-47-3 . It has a molecular weight of 144.22 and its linear formula is C7H16N2O . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “1-Amino-3-(pyrrolidin-1-yl)propan-2-ol” is 1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“1-Amino-3-(pyrrolidin-1-yl)propan-2-ol” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

  • Synthesis of β-hydroxy-α-amino Acid : The compound has been used in the synthesis of chiral β-hydroxy-α-amino acids, which are key intermediates in the development of certain drugs. The process involves using d-threonine aldolase enzymes for the aldol addition of glycine and pyridine 4-carboxaldehyde (Goldberg et al., 2015).

  • Formation of Schiff Base Ligands : It's utilized in the synthesis of Schiff base ligands derived from tripodal amines. These ligands have applications in coordination chemistry, particularly in forming complexes with metal ions like Cu(II) (Keypour et al., 2015).

  • Zinc(II) Schiff Base Complex Synthesis : Another application is in the formation of Zn(II) Schiff base complexes, which are important for understanding metal-ligand interactions in coordination chemistry (Rezaeivala, 2017).

Catalytic Applications

  • Enantioselective Catalysis : The compound has been used in enantioselective catalysis, particularly in the addition of diethylzinc to aldehydes, demonstrating its importance in asymmetric synthesis (Asami et al., 2015).

  • Phosphate Diester Hydrolysis : Zinc(II) complexes involving the compound have been shown to effectively promote the hydrolysis of phosphate diesters, indicating its potential in biochemical applications (Zhang & Liang, 2006).

Analytical and Structural Studies

  • Crystal Structure Analysis : The compound's derivatives have been extensively studied for their crystal structures, contributing to our understanding of molecular conformation and interactions in solid-state chemistry (Nitek et al., 2020).

  • NMR Spectroscopy : It has been used in NMR spectroscopy studies for the assignment of hydrogen and carbon signals, aiding in the structural elucidation of new compounds (Yan-fang, 2008).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

1-amino-3-pyrrolidin-1-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-5-7(10)6-9-3-1-2-4-9/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEORKGOOAYZFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479217
Record name 1-amino-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

CAS RN

39849-47-3
Record name 1-amino-3-(pyrrolidin-1-yl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-3-(pyrrolidin-1-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.